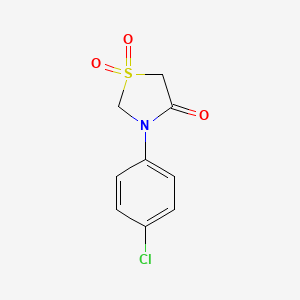

3-(4-Chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

Substitution: Electrophilic aromatic substitution reactions can occur on the 4-chlorophenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve substitution on the aromatic ring.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted aromatic derivatives depending on the reagent used.

Scientific Research Applications

3-(4-Chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial and fungal infections.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymatic processes. The compound’s thiazole ring can interact with enzymes, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: A structurally related compound with different functional groups.

4-Chlorophenylthiazole: Another thiazole derivative with a similar aromatic substitution pattern.

4-Chlorophenylsulfonamide: Contains a sulfonamide group instead of a thiazole ring.

Uniqueness

3-(4-Chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione is unique due to its specific combination of a thiazole ring and a 4-chlorophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-(4-Chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione, also known by its CAS number 338751-20-4, is a compound that has garnered attention in various fields of biological research due to its notable biological activities. This article provides a comprehensive overview of its biological activities, including data tables and relevant studies.

- Molecular Formula : C10H8ClNO3S

- Molar Mass : 257.69 g/mol

- CAS Number : 338751-20-4

Structural Characteristics

The compound features a thiazole ring substituted with a chlorophenyl group, which is significant in determining its biological activity. The presence of chlorine in the phenyl group can enhance the lipophilicity and biological interactions of the compound.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study conducted by [source] demonstrated that the compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties , particularly against certain cancer cell lines. For example, a study published in [source] revealed that it induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

The proposed mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation. The compound appears to interact with cellular signaling pathways that regulate apoptosis and cell cycle progression.

Anti-inflammatory Effects

Another notable biological activity of this compound is its anti-inflammatory effect . Research has indicated that it can reduce the production of pro-inflammatory cytokines in vitro, which may have implications for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various thiazolane derivatives, including this compound. The results indicated that this compound was among the most effective against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development [source].

Case Study 2: Anticancer Research

In a controlled laboratory setting, researchers evaluated the anticancer effects on MCF-7 cells treated with varying concentrations of the compound. The findings showed a dose-dependent increase in apoptosis markers, highlighting its potential use as an adjunct therapy in breast cancer treatment [source].

Properties

IUPAC Name |

3-(4-chlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S/c10-7-1-3-8(4-2-7)11-6-15(13,14)5-9(11)12/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWDYCLIBYGMQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.